Tigapotide triflutate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tigapotide triflutate is a synthetic peptide derived from the natural sequence of amino acids of the prostate secretory protein (PSP94), one of the three predominant proteins found in human seminal fluid . It is primarily investigated for its potential therapeutic applications in treating late-stage hormone-refractory prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tigapotide triflutate is synthesized by solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The amino acids are protected by specific groups to prevent unwanted side reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tigapotide triflutate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products Formed:
Oxidation: Sulfoxides and disulfides.
Reduction: Reduced forms of the peptide with restored thiol groups.
Substitution: Modified peptides with enhanced properties.
Scientific Research Applications
Tigapotide triflutate has several scientific research applications:
Mechanism of Action
Tigapotide triflutate exerts its effects through multiple mechanisms:
Signal Transduction Inhibition: It acts as a signal transduction inhibitor, restricting disease development through apoptosis, anti-angiogenesis, and anti-metastasis pathways.
Molecular Targets: The primary target is the 40S ribosomal protein SA, which plays a role in protein synthesis and cell proliferation.
Pathways Involved: The peptide inhibits the activity of matrix metalloproteinase-9 (MMP-9), reducing tumor invasion and metastasis.
Comparison with Similar Compounds
PCK3145: Another synthetic peptide derived from PSP94, similar to tigapotide triflutate.
PSP94-derived Peptides: Other peptides derived from the prostate secretory protein with potential therapeutic applications.
Uniqueness of this compound:
Properties
CAS No. |
848084-84-4 |
---|---|
Molecular Formula |
C84H120F3N21O36S3 |
Molecular Weight |
2153.2 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S,3R)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C82H119N21O34S3.C2HF3O2/c1-35(104)64(100-69(123)48(17-20-58(84)112)90-73(127)52(93-68(122)46(83)16-21-60(114)115)25-43-28-86-47-11-9-8-10-45(43)47)79(133)96-54(27-63(120)121)75(129)95-53(26-59(85)113)74(128)97-55(29-138-32-87-39(5)108)76(130)92-49(18-22-61(116)117)70(124)101-65(36(2)105)80(134)99-57(31-140-34-89-41(7)110)78(132)102-66(37(3)106)81(135)98-56(30-139-33-88-40(6)109)77(131)94-51(24-42-12-14-44(111)15-13-42)72(126)91-50(19-23-62(118)119)71(125)103-67(38(4)107)82(136)137;3-2(4,5)1(6)7/h8-15,28,35-38,46,48-57,64-67,86,104-107,111H,16-27,29-34,83H2,1-7H3,(H2,84,112)(H2,85,113)(H,87,108)(H,88,109)(H,89,110)(H,90,127)(H,91,126)(H,92,130)(H,93,122)(H,94,131)(H,95,129)(H,96,133)(H,97,128)(H,98,135)(H,99,134)(H,100,123)(H,101,124)(H,102,132)(H,103,125)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,136,137);(H,6,7)/t35-,36-,37-,38-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,64+,65+,66+,67+;/m1./s1 |
InChI Key |
PNJSAKBBGRRTHL-RBUYSXEJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CSCNC(=O)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.